molecular formula C13H18N2O5 B2952533 Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate CAS No. 1909306-31-5

Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate

Cat. No.: B2952533
CAS No.: 1909306-31-5
M. Wt: 282.296
InChI Key: GSQBQEVFCGVNLC-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is an organic compound with the molecular formula C13H18N2O5 and a molecular weight of 282.3 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a carbamoyl group through a dimethoxyethyl chain. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2,2-dimethoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the product is achieved through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Amides or ethers.

Scientific Research Applications

Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The dimethoxyethyl chain provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
  • Ethyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
  • Propyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate

Uniqueness

This compound is unique due to its specific ester group, which influences its reactivity and solubility properties. Compared to its ethyl and propyl analogs, the methyl ester provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-(2,2-dimethoxyethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-18-11(19-2)8-14-13(17)15-10-6-4-9(5-7-10)12(16)20-3/h4-7,11H,8H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQBQEVFCGVNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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